molecular formula C6H6O4 B1295040 3,4-Dimethoxy-3-cyclobutene-1,2-dione CAS No. 5222-73-1

3,4-Dimethoxy-3-cyclobutene-1,2-dione

Cat. No. B1295040
CAS RN: 5222-73-1
M. Wt: 142.11 g/mol
InChI Key: SZBNZTGCAMLMJY-UHFFFAOYSA-N
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Description

Cyclobutenediones are a class of compounds characterized by a four-membered ring structure with two ketone groups. The compound of interest, 3,4-Dimethoxy-3-cyclobutene-1,2-dione, is a derivative of cyclobutenedione with methoxy groups at the 1 and 2 positions. This compound is relevant in the field of organic chemistry due to its potential as an intermediate in the synthesis of various ring systems and its interesting molecular structure[“].

Synthesis Analysis

The synthesis of cyclobutenedione derivatives can be achieved through different routes. For instance, 1,2-dichlorocyclobuten-3,4-dione, a key intermediate in the chemistry of cyclobutenes, can be obtained from squaric acid and oxalyl chloride, which may be further modified to introduce methoxy groups[“]. Another approach involves the synthesis of 3-ethenyl-4-methoxycyclobutene-1,2-dione from dimethyl-squarate, which can undergo facile 1,6-addition reactions to yield a variety of substituted cyclobutenediones[“]. Additionally, new routes to 3-hydroxy-4-methyl-3-cyclobutene-1,2-dione have been described, which could potentially be adapted to synthesize the dimethoxy variant[“].

Molecular Structure Analysis

The molecular structure of 1,2-dimethoxycyclobutene-3,4-dione has been investigated using gas-phase electron diffraction, revealing that the molecule exists in two forms: one with symmetry C2v (trans) and one with Cs symmetry (cis). The molar ratio of trans to cis is 68/32, and the bond distances and angles are in agreement with conventional ideas about the effects of conjugation and hybridization[“].

Chemical Reactions Analysis

Cyclobutenediones are known to participate in various chemical reactions. For example, tetrahydrobenzocyclobutene-3,6-dione can undergo thermal ring opening to generate reactive intermediates that can be trapped as dimers or Diels-Alder adducts, leading to polycyclic 1,4-benzoquinones[“]. This reactivity suggests that 3,4-Dimethoxy-3-cyclobutene-1,2-dione could also be used in similar cycloaddition reactions to synthesize complex molecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutenedione derivatives are influenced by their molecular structure. For instance, the electron-diffraction study of 1,2-dimethoxycyclobutene-3,4-dione provides insights into the bond lengths and angles that define the molecule's geometry[“]. Additionally, the replacement of oxygen by sulfur in the cyclobutenedione ring has been shown to cause electron density delocalization and equalization of the C-C bonds, which could affect the physical properties such as melting point, solubility, and reactivity[“].

Scientific research applications

Optimized Synthesis and Purity

  • Optimized Preparation: A study by Lunelli (2007) discusses the optimized preparation of 1,2-dichlorocyclobuten-3,4-dione, a key intermediate in cyclobutene chemistry, achieved through the reaction of squaric acid and oxalyl chloride. This process yields a high-purity product essential in various synthetic applications (Lunelli, 2007).

Novel Compounds and Strong Acids

  • Bisquaryls Synthesis: Liebeskind et al. (1993) synthesized novel compounds named bisquaryls, derived from squaric acid, via palladium-catalyzed reactions. These compounds, including the parent bisquaric acid, exhibit strong Brønsted acidity, indicating potential use in acid-catalyzed reactions (Liebeskind et al., 1993).

Molecular Geometry and Stability

  • Structural Analysis: Lunelli et al. (1996) explored the molecular geometry of 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione and its isomer. The study combines IR spectroscopy, X-ray diffraction, and ab initio calculations to understand the structural properties, indicating applications in molecular modeling and material sciences (Lunelli et al., 1996).

Precursors to Novel Macrocycles

  • Macrocycles Synthesis: A study by Rubin, Knobler, and Diederich (1990) presents the synthesis of cyclobutenodehydroannulenes as precursors to cyclocarbons and higher oxides of carbon. These findings are significant for developing new macrocyclic structures and materials (Rubin, Knobler, & Diederich, 1990).

Phase Transition Analysis

  • Solid-Solid Phase Transition: Destro (1997) discovered a reversible solid-solid phase transition in crystalline 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione, a phenomenon valuable in material science and crystallography studies (Destro, 1997).

Synthesis of Substituted Compounds

  • Versatile Starting Material: Xu, Yerxa, Sullivan, and Moore (1991) demonstrated the synthesis of 3-ethenyl-4-methoxycyclobutene-1,2-dione, a compound that undergoes facile addition reactions. This property makes it a versatile starting material for synthesizing various substituted cyclobutenediones (Xu, Yerxa, Sullivan, & Moore, 1991).

properties

IUPAC Name

3,4-dimethoxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-9-5-3(7)4(8)6(5)10-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBNZTGCAMLMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200269
Record name 3-Cyclobutene-1,2-dione, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-3-cyclobutene-1,2-dione

CAS RN

5222-73-1
Record name 3-Cyclobutene-1,2-dione, 3,4-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005222731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclobutene-1,2-dione, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxy-3-cyclobutene-1,2-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
M Lu - 2008 - uwspace.uwaterloo.ca
Nucleosides and nucleoside analogues exhibit a broad spectrum of biological activities including antiviral, anticancer, antibacterial and antiparasitic activities, which generally result …
Number of citations: 2 uwspace.uwaterloo.ca
P Li, B Wang, G Li, L Fu, D Zhang, Z Lin… - European Journal of …, 2020 - Elsevier
Mycobacterium tuberculosis (Mtb) ATP synthase is an important target for treating drug-resistant infections and sterilizing the bacteria, spurring intensive efforts to develop new TB …
Number of citations: 11 www.sciencedirect.com
M Avila-Costa, CL Donnici, JD Dos Santos… - … Acta Part A: Molecular …, 2019 - Elsevier
Two new 2-naphthyl squaramides, 3-methoxy −4-(2-naphtalenylamino)-3-cyclobutene-1,2-dione (SQ-NPh1) and bis-3,4-(2-naphtalenylamino)-3-cyclobutene-1,2-dione (SQ-NPh2) …
Number of citations: 4 www.sciencedirect.com
CJA Ribeiro, M Espadinha, M Machado, J Gut… - Bioorganic & medicinal …, 2016 - Elsevier
A structure–activity relationship study was performed with ten 8-aminoquinoline-squaramides compounds active against liver stage malaria parasites, using human hepatoma cells (…
Number of citations: 26 www.sciencedirect.com
CJA Ribeiro, SP Kumar, J Gut, LM Goncalves… - European Journal of …, 2013 - Elsevier
We report the synthesis and structure–activity relationship (SAR) analysis of a series of hybrid compounds containing a squaric moiety conjugated with heterocyclic moieties from well-…
Number of citations: 27 www.sciencedirect.com
SL Xu, H Xia, HW Moore - The Journal of Organic Chemistry, 1991 - ACS Publications
A general synthesis of bicyclo [3.2. 0] heptenones from 4-allylcyclobutenones is described. The rearrangement is envisagedto involve an electrocyclic ring opening of the cyclobutenone …
Number of citations: 41 pubs.acs.org
R Saksena, A Chernyak, A Karavanov, P Kováč - Methods in enzymology, 2003 - Elsevier
Publisher Summary There are many applications of neoglycoconjugates in the life sciences, of which probably the most promising is their use as immunogenic materials in developing …
Number of citations: 22 www.sciencedirect.com
MB Onaran, AB Comeau, CT Seto - The Journal of organic …, 2005 - ACS Publications
A series of squaric acid-peptide conjugates were synthesized and evaluated as inhibitors of MMP-1. The cyclobut-3-enedione core was substituted at the 3-position with several …
Number of citations: 88 pubs.acs.org
P Xu, P Kováč - Bacterial Polysaccharides: Methods and Protocols, 2019 - Springer
Bacterial polysaccharides that contain one amino group can be conjugated using squaric acid chemistry directly to a protein carrier. The conjugation is a two-step process consisting of …
Number of citations: 6 link.springer.com
E Marqués-López, JV Alegre-Requena, RP Herrera - 2016 - digital.csic.es
The present invention refers to the first one-pot synthesis of squaramides. The one-pot synthesis of squaramides described herein is an easy and straightforward procedure to obtain …
Number of citations: 3 digital.csic.es

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